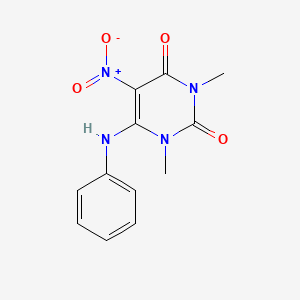
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the nitration of 1,3-dimethyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Electrophiles such as halogens or sulfonyl chlorides, often in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,3-Dimethyl-5-amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylamino group may also contribute to its binding affinity with certain enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-5-nitro-6-(methylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylamino group instead of a phenylamino group.
1,3-Dimethyl-5-nitro-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethylamino group instead of a phenylamino group.
Uniqueness
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylamino group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
59119-49-2 |
|---|---|
分子式 |
C12H12N4O4 |
分子量 |
276.25 g/mol |
IUPAC 名称 |
6-anilino-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-14-10(13-8-6-4-3-5-7-8)9(16(19)20)11(17)15(2)12(14)18/h3-7,13H,1-2H3 |
InChI 键 |
DXZZHLQBMRSICV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


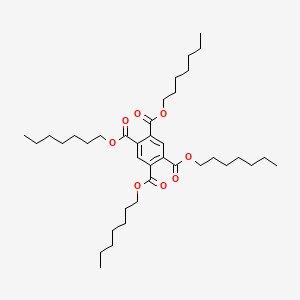
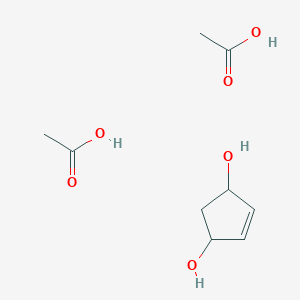
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
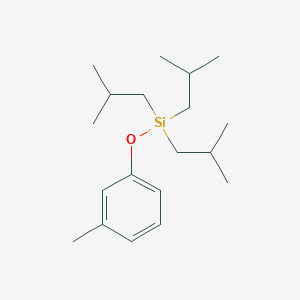
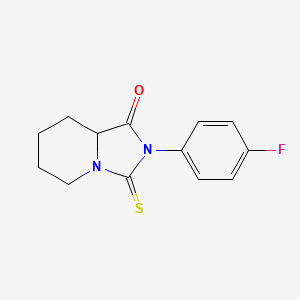
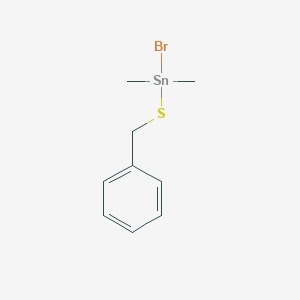
![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
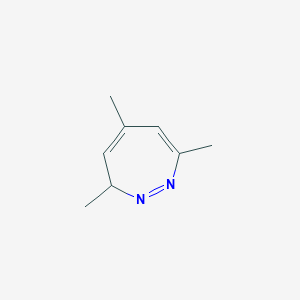
![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)
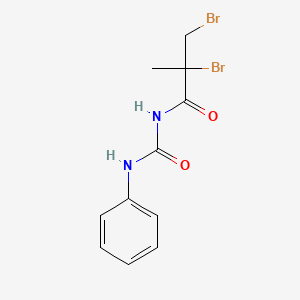
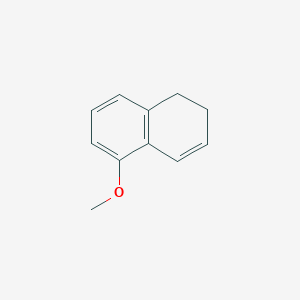
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
